Benzhydrol-d10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

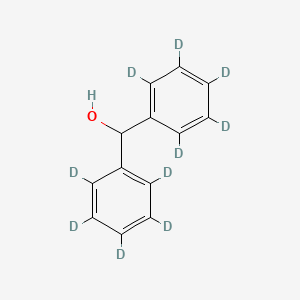

Benzhydrol-d10 is a deuterated derivative of bisphenol A.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzhydrol-d10 typically involves the deuteration of bisphenol AThe reaction conditions often involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions: Benzhydrol-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The phenyl rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Benzhydrol-d10 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry

作用機序

The mechanism of action of Benzhydrol-d10 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic processes. The compound’s unique structure allows it to act as a tracer, providing insights into the dynamics of various biochemical and chemical reactions .

類似化合物との比較

Bisphenol A: The non-deuterated parent compound.

Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol: Another derivative with different functional groups.

Energetic derivatives substituted with trinitrophenyl: Compounds with similar structural motifs but different applications.

Uniqueness: Benzhydrol-d10 stands out due to its deuterated nature, which imparts unique properties such as increased stability and altered reaction kinetics. These characteristics make it particularly valuable in scientific research, where it is used to study reaction mechanisms and metabolic pathways in greater detail.

生物活性

Benzhydrol-d10, also known as bis(2,3,4,5,6-pentadeuteriophenyl)methanol, is a deuterated derivative of bisphenol A. This compound is characterized by the replacement of ten hydrogen atoms with deuterium isotopes, which significantly alters its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its applications in research, its mechanisms of action, and relevant case studies.

This compound has a molecular formula of C13H12D10O and a molecular weight of approximately 277.43 g/mol. The presence of deuterium enhances the compound's stability and alters its reactivity, making it particularly valuable in scientific research. The synthesis of this compound typically involves the deuteration of bisphenol A through various methods, including:

- Catalytic deuteration : Using deuterated solvents or reagents.

- Electrophilic substitution : Introducing deuterium at specific positions on the aromatic rings.

These methods ensure that this compound is produced efficiently while maintaining high purity levels.

This compound is primarily utilized in research settings to trace biochemical pathways and metabolic processes due to its stable isotope labeling. The incorporation of deuterium can influence the kinetics of metabolic reactions, providing insights into drug metabolism and efficacy. Key areas of investigation include:

- Kinetic Isotope Effects (KIEs) : The difference in reaction rates observed when a bond involving hydrogen is broken or formed during a chemical reaction with deuterium substituted for hydrogen. This can reveal details about reaction mechanisms and the role of specific bonds in rate-determining steps.

- Pharmacokinetics : Studies have shown that this compound can be used as a tracer in pharmacokinetic studies to understand how drugs are metabolized within biological systems.

Case Studies

-

Neuropharmacological Applications :

Research indicates that this compound may exhibit significant biological activity in neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest applications in treating conditions such as depression and anxiety. -

Drug Metabolism Studies :

This compound has been used in studies assessing drug metabolism. For instance, its isotopic labeling allows researchers to track metabolic pathways more accurately than with non-deuterated compounds. This capability is crucial for developing more effective therapeutic agents. -

Oxidative Stress Research :

In studies examining oxidative stress markers in animal models, the effects of compounds similar to this compound have been analyzed to determine their influence on brain tissue and overall health outcomes. Such studies often measure concentrations in various tissues post-administration to evaluate systemic effects .

Data Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Molecular Formula | C13H12D10O |

| Molecular Weight | 277.43 g/mol |

| Key Applications | Tracing biochemical pathways, pharmacokinetics, neuropharmacology |

| Mechanisms Studied | Kinetic isotope effects (KIEs), receptor interactions |

| Potential Therapeutic Uses | Treatment for depression and anxiety based on neurotransmitter modulation |

特性

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。